molecular formula C15H13NO5 B15094822 4-[(Z)-(3-hydroxy-4-methoxycarbonyl-5-methylpyrrol-2-ylidene)methyl]benzoic acid

4-[(Z)-(3-hydroxy-4-methoxycarbonyl-5-methylpyrrol-2-ylidene)methyl]benzoic acid

Cat. No.: B15094822
M. Wt: 287.27 g/mol
InChI Key: IBNJQHHCDWMJFO-XFFZJAGNSA-N
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Description

4-[(Z)-(3-hydroxy-4-methoxycarbonyl-5-methylpyrrol-2-ylidene)methyl]benzoic acid is an organic compound with a complex structure that includes a benzoic acid moiety and a pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(Z)-(3-hydroxy-4-methoxycarbonyl-5-methylpyrrol-2-ylidene)methyl]benzoic acid can be achieved through a multi-step process involving the condensation of appropriate starting materials. One common method involves the reaction of a substituted benzoic acid with a pyrrole derivative under controlled conditions. The reaction typically requires the use of a catalyst and may involve steps such as esterification, hydrolysis, and cyclization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness. Techniques such as continuous flow reactors and advanced purification methods may be employed to ensure the quality and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-[(Z)-(3-hydroxy-4-methoxycarbonyl-5-methylpyrrol-2-ylidene)methyl]benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

4-[(Z)-(3-hydroxy-4-methoxycarbonyl-5-methylpyrrol-2-ylidene)methyl]benzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[(Z)-(3-hydroxy-4-methoxycarbonyl-5-methylpyrrol-2-ylidene)methyl]benzoic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(Z)-(3-hydroxy-4-methoxycarbonyl-5-methylpyrrol-2-ylidene)methyl]benzoic acid is unique due to its specific combination of functional groups and structural features.

Properties

Molecular Formula

C15H13NO5

Molecular Weight

287.27 g/mol

IUPAC Name

4-[(Z)-(3-hydroxy-4-methoxycarbonyl-5-methylpyrrol-2-ylidene)methyl]benzoic acid

InChI

InChI=1S/C15H13NO5/c1-8-12(15(20)21-2)13(17)11(16-8)7-9-3-5-10(6-4-9)14(18)19/h3-7,17H,1-2H3,(H,18,19)/b11-7-

InChI Key

IBNJQHHCDWMJFO-XFFZJAGNSA-N

Isomeric SMILES

CC1=N/C(=C\C2=CC=C(C=C2)C(=O)O)/C(=C1C(=O)OC)O

Canonical SMILES

CC1=NC(=CC2=CC=C(C=C2)C(=O)O)C(=C1C(=O)OC)O

Origin of Product

United States

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